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lauroyl Coenzyme A (ammonium salt)

Cat. No.: B12094521
M. Wt: 1000.9 g/mol
InChI Key: AEPZRRFJIKJEOI-UHFFFAOYSA-N
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Description

Core Identity and Significance as an Acyl Coenzyme A Ester

Lauroyl Coenzyme A is the activated form of lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The activation occurs through the formation of a high-energy thioester bond between the carboxyl group of lauric acid and the thiol group of Coenzyme A (CoA). metwarebio.com This process is catalyzed by acyl-CoA synthetases. ecmdb.canih.gov The resulting molecule, Lauroyl-CoA, is a medium-chain fatty acyl-CoA. nih.gov The ammonium (B1175870) salt form simply means that the molecule is ionically bonded with an ammonium ion (NH₄⁺), which can affect its solubility and handling in laboratory settings.

The significance of Lauroyl-CoA as an acyl-CoA ester lies in its enhanced reactivity compared to the free fatty acid. The thioester bond makes the acyl group more susceptible to nucleophilic attack, a critical feature for its participation in various enzymatic reactions. metwarebio.com Coenzyme A itself is a complex molecule derived from pantothenic acid (vitamin B5), ATP, and cysteine, and it serves as a universal carrier of acyl groups in metabolism. imrpress.comyoutube.com

Table 1: Chemical and Physical Properties of Lauroyl Coenzyme A (Ammonium Salt)

Property Value Source
Synonym(s) 12:0 Coenzyme A, Dodecanoyl-CoA ecmdb.calabsolu.ca
Molecular Formula C33H67N10O17P3S chemicalbook.com
Molecular Weight 1000.93 g/mol chemicalbook.com
CAS Number 799812-84-3 labsolu.cachemicalbook.com
Storage Temperature -20°C chemicalbook.comsigmaaldrich.com
Appearance Powder chemicalbook.com
Purity >99% labsolu.ca

Fundamental Role as a Key Metabolic Intermediate in Cellular Processes

Lauroyl-CoA is a central hub in cellular metabolism, connecting the pathways of fatty acid breakdown and synthesis. metwarebio.comchemicalbook.com Its role as a metabolic intermediate is multifaceted, serving as both a substrate for energy production and a building block for more complex molecules. metwarebio.comnih.gov The balance of its synthesis and degradation is tightly regulated to meet the cell's energetic and biosynthetic needs. This regulation occurs at the level of the enzymes that produce and consume Lauroyl-CoA. nih.gov The presence of Lauroyl-CoA has been reported in a wide range of organisms, from bacteria like Escherichia coli to humans, underscoring its fundamental importance in life. nih.govebi.ac.ukebi.ac.uk

Overview of Major Biological Pathways Involving Lauroyl Coenzyme A

Lauroyl-CoA is a key participant in several major metabolic pathways, primarily located within the mitochondria and peroxisomes. nih.govymdb.ca These pathways are essential for energy homeostasis and lipid metabolism.

Fatty Acid Beta-Oxidation: This is a catabolic process where fatty acids are broken down to produce acetyl-CoA. Lauroyl-CoA is an intermediate in the beta-oxidation of longer-chain fatty acids and a starting substrate for the subsequent rounds of this spiral pathway. ontosight.aireactome.org The second pass of the beta-oxidation spiral starts with myristoyl-CoA and produces lauroyl-CoA. reactome.org The third pass then takes lauroyl-CoA and shortens it to decanoyl-CoA. reactome.orgnih.gov This process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. reactome.org

Fatty Acid Synthesis: In this anabolic pathway, acetyl-CoA units are sequentially added to a growing fatty acid chain. While the primary product of fatty acid synthase is palmitoyl-CoA (a C16 acyl-CoA), Lauroyl-CoA can be a precursor or an intermediate in the synthesis of longer-chain fatty acids. youtube.com

Fatty Acid Elongation: Lauroyl-CoA can be elongated in both the mitochondria and the endoplasmic reticulum to form longer-chain fatty acyl-CoAs. ymdb.ca For instance, it can react with malonyl-CoA to produce tetradecanoyl-CoA. ymdb.ca

Lipid Biosynthesis: Lauroyl-CoA serves as a substrate for the synthesis of various lipids, including triglycerides and phospholipids (B1166683), which are essential components of cell membranes and energy storage molecules. medkoo.com

Table 2: Major Metabolic Pathways Involving Lauroyl-CoA

Pathway Role of Lauroyl-CoA Cellular Location Source(s)
Fatty Acid Beta-Oxidation Intermediate and Substrate Mitochondria, Peroxisomes nih.govymdb.caontosight.aireactome.orgreactome.orgnih.gov
Fatty Acid Synthesis Precursor/Intermediate Cytoplasm youtube.com
Fatty Acid Elongation Substrate Mitochondria, Endoplasmic Reticulum ymdb.ca
Lipid Biosynthesis Substrate Endoplasmic Reticulum medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H67N10O17P3S B12094521 lauroyl Coenzyme A (ammonium salt)

Properties

Molecular Formula

C33H67N10O17P3S

Molecular Weight

1000.9 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C33H58N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;;;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);3*1H3

InChI Key

AEPZRRFJIKJEOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Biosynthesis and Intracellular Formation of Lauroyl Coenzyme a

Enzymatic Activation of Lauric Acid to Lauroyl Coenzyme A

The formation of lauroyl-CoA from lauric acid is a critical activation step that primes the fatty acid for metabolic processes. This conversion is an energy-dependent process catalyzed by a specific class of enzymes.

Catalytic Role of Long-Chain Fatty Acid-CoA Ligases

The enzymatic activation of lauric acid, a 12-carbon saturated fatty acid, is primarily carried out by long-chain fatty acid-CoA ligases (LACS), also known as acyl-CoA synthetases. nih.govwikipedia.org These enzymes are found in all organisms, from bacteria to humans, and are essential for the metabolism of fatty acids. wikipedia.org LACS enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A (CoA). nih.gov This reaction is fundamental for both the breakdown of fatty acids via β-oxidation and their incorporation into cellular lipids like phospholipids (B1166683). wikipedia.orgabcam.com

While the name suggests a preference for long-chain fatty acids, many of these enzymes exhibit broad substrate specificity. For instance, some long-chain fatty acid-CoA ligases can act on a range of fatty acids, including lauric acid. genome.jp The specific isoform of the enzyme and the tissue in which it is expressed can influence its substrate preference. abcam.comgenome.jp For example, the liver enzyme acts on fatty acids from C6 to C20, while the brain enzyme can activate fatty acids up to C24. genome.jp

Mechanistic Aspects of ATP-Dependent Fatty Acid Activation

The activation of lauric acid is an ATP-dependent two-step process. wikipedia.orgumaryland.edu

Formation of Lauroyl-AMP: In the first step, the fatty acid (lauric acid) reacts with adenosine (B11128) triphosphate (ATP). This reaction is catalyzed by long-chain fatty acid-CoA ligase and results in the formation of a fatty acyl-adenylate intermediate (lauroyl-AMP) and inorganic pyrophosphate (PPi). wikipedia.org

Formation of Lauroyl-CoA: The activated acyl-adenylate intermediate then reacts with coenzyme A. The thiol group of CoA attacks the acyl-adenylate, displacing adenosine monophosphate (AMP) and forming the final product, lauroyl-CoA. libretexts.org

This reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, which releases a significant amount of energy.

Precursor-Dependent Pathways in Lauroyl Coenzyme A Synthesis

The primary and most direct precursor for the synthesis of lauroyl-CoA is lauric acid itself. nih.gov Lauric acid, also known as dodecanoic acid, is a saturated fatty acid with a 12-carbon chain. wikipedia.org

Beyond direct activation, lauroyl-CoA can also be an intermediate in the β-oxidation of longer-chain fatty acids. For instance, the breakdown of palmitoyl-CoA (a 16-carbon fatty acyl-CoA) proceeds through successive rounds of β-oxidation, with each cycle shortening the fatty acyl chain by two carbons. reactome.org Therefore, after two cycles of β-oxidation of palmitoyl-CoA, lauroyl-CoA is formed.

Furthermore, research has shown that in certain cellular contexts, such as during reprogramming of cells, the levels of lauroyl-CoA can increase following treatment with precursors of fatty acid oxidation like palmitoylcarnitine. nih.gov This highlights the dynamic nature of fatty acyl-CoA pools within the cell, where the concentration of one species is influenced by the metabolism of others.

Integration within the Broader Coenzyme A Biosynthesis Pathway

The regulation of the CoA biosynthesis pathway can, therefore, indirectly influence the formation of lauroyl-CoA. For example, the enzyme pantothenate kinase, which catalyzes the first committed step in CoA biosynthesis, is a key regulatory point. nih.gov The availability of CoA is essential for the activation of fatty acids, including lauric acid. microbenotes.com

Moreover, the pool of acyl-CoAs, including lauroyl-CoA, can exert feedback regulation on the CoA biosynthesis pathway. nih.gov This intricate interplay ensures that the cellular levels of CoA and its acylated derivatives are maintained to meet metabolic demands. Lauroyl-CoA itself is a substrate for further metabolic processes, primarily β-oxidation to generate acetyl-CoA for the citric acid cycle and energy production, or for incorporation into complex lipids. wikipedia.orgqualialife.comnih.gov

Table 1: Key Enzymes in Lauroyl-CoA Biosynthesis

Enzyme Function Substrates Products
Long-Chain Fatty Acid-CoA Ligase (Acyl-CoA Synthetase) Catalyzes the activation of fatty acids. wikipedia.org Lauric Acid, ATP, Coenzyme A ymdb.ca Lauroyl-CoA, AMP, Pyrophosphate ymdb.ca
Inorganic Pyrophosphatase Drives the activation reaction forward by hydrolyzing pyrophosphate. Pyrophosphate, Water 2 Phosphate

Table 2: Compound Names

Compound Name
Lauroyl Coenzyme A (Lauroyl-CoA)
Lauric Acid (Dodecanoic Acid)
Coenzyme A (CoA)
Adenosine Triphosphate (ATP)
Adenosine Monophosphate (AMP)
Pyrophosphate (PPi)
Long-Chain Fatty Acid-CoA Ligase (LACS)
Acyl-CoA Synthetase
Lauroyl-AMP
Palmitoyl-CoA
Palmitoylcarnitine
Acetyl-CoA
Pantothenate (Vitamin B5)
Cysteine
Pantothenate Kinase
FADH₂

Enzymatic Interactions, Kinetics, and Structural Mechanisms

Lauroyl Coenzyme A as a Substrate for Metabolic Enzymes

Lauroyl-CoA participates in numerous metabolic pathways through its role as a substrate for several key enzyme classes.

Substrate Specificity Profiling of Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step of fatty acid β-oxidation in mitochondria. wikipedia.org These enzymes exhibit specificity for acyl-CoAs of varying chain lengths. wikipedia.org Lauroyl-CoA, a 12-carbon acyl-CoA, is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). reactome.orgnih.gov LCAD is active toward substrates with chain lengths from C10 to C18-CoA, with optimal activity for C12- and C14-CoA. nih.gov The substrate binding cavity of human LCAD is wider and deeper than other ACADs, which accommodates the longer acyl chain of lauroyl-CoA. nih.gov In a fluorometric assay developed for peroxisomal fatty acyl-CoA oxidase, lauroyl-CoA proved to be a more advantageous substrate than palmitoyl-CoA, yielding a specific activity that was 4.5-fold higher and avoiding issues of substrate inhibition often seen with longer-chain substrates. nih.gov

The reaction catalyzed by ACADs involves the introduction of a trans double bond between the α and β carbons of the acyl-CoA thioester. wikipedia.org This oxidation is coupled to the reduction of flavin adenine (B156593) dinucleotide (FAD), a required cofactor. wikipedia.org

Role as a Substrate for Acyltransferases in Lipid Assembly

Acyltransferases utilize acyl-CoAs to acylate various acceptor molecules, playing a central role in the synthesis of complex lipids. nih.gov Lauroyl-CoA can be a substrate for these enzymes, contributing to the formation of glycerolipids and other lipid species. For instance, in engineered E. coli strains, acyltransferases have been shown to utilize a range of acyl-CoA thioesters, including those with chain lengths from C2 to C20, for the synthesis of wax esters and triacylglycerols. nih.gov The substrate specificity of these enzymes can be broad, accepting both saturated and unsaturated acyl-CoAs. nih.gov

In the context of triacylglycerol (TAG) synthesis, diacylglycerol acyltransferase (DGAT) catalyzes the final acylation step. portlandpress.com The substrate preference of DGAT can influence the fatty acid composition of TAGs. portlandpress.com While specific data on lauroyl-CoA preference by all DGATs is not extensively detailed, the general mechanism involves the transfer of the lauroyl group from CoA to a diacylglycerol molecule. portlandpress.com

Assessment of Acyl-CoA Thioesterase Activity Utilizing Lauroyl Coenzyme A

Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze fatty acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the intracellular pools of activated fatty acids. nih.gov These enzymes are categorized into different types with varying substrate specificities. nih.gov For example, ACOT7 is active towards a range of long-chain acyl-CoAs. nih.gov The plant homolog of human ABCD1, COMATOSE (CTS), exhibits acyl-CoA thioesterase activity that is stimulated by ATP and is crucial for the transport of acyl-CoAs into peroxisomes. tcdb.org Human ABCD1, when expressed in yeast, also demonstrated ACOT activity. berkeley.edu

The activity of these thioesterases on lauroyl-CoA would result in the production of lauric acid and free CoA. This reaction can influence the availability of lauroyl-CoA for other metabolic processes like β-oxidation or lipid synthesis. nih.govnih.gov

Interactions with Fatty Acyl-CoA Synthases

ATP + a long-chain fatty acid + CoA ⇌ AMP + diphosphate (B83284) + an acyl-CoA ecmdb.caumaryland.edu

Mechanistic Enzymology of Lauroyl Coenzyme A-Dependent Reactions

The study of enzyme kinetics provides a quantitative understanding of the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.orgbuffalo.edu

Steady-State and Pre-Steady-State Kinetic Analyses of Enzyme Turnover

Kinetic analyses of enzymes that utilize lauroyl-CoA as a substrate are essential for understanding their catalytic mechanisms. wikipedia.org

Steady-State Kinetics: This approach analyzes the reaction rate when the concentration of the enzyme-substrate complex is relatively constant. buffalo.edulibretexts.org For enzymes like acyl-CoA dehydrogenases, steady-state kinetics can determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) for lauroyl-CoA. These parameters provide insights into the affinity of the enzyme for its substrate and its catalytic efficiency. buffalo.edu For example, the apparent Km value for preferred acyl-CoA substrates of some acyltransferases is in the low micromolar range (10-6 to 10-5 M), indicating a high affinity. nih.gov

Pre-Steady-State Kinetics: This technique focuses on the initial moments of an enzymatic reaction, before the steady state is reached. wikipedia.orgunacademy.comyoutube.com It allows for the study of the formation and consumption of reaction intermediates. wikipedia.orgnumberanalytics.comnotesforbiology.com For instance, pre-steady-state kinetic studies of NADH binding to enoyl-ACP(CoA) reductase have revealed differences in the dissociation rate constants (koff) between wild-type and drug-resistant mutant enzymes, providing a molecular basis for the observed reduction in NADH affinity. nih.gov Such analyses for enzymes interacting with lauroyl-CoA can elucidate the individual rate constants for substrate binding, product release, and conformational changes within the enzyme. youtube.comnumberanalytics.comnotesforbiology.com

Interactive Data Table: Enzymes Interacting with Lauroyl-CoA

Enzyme Class Specific Enzyme Example Substrate Role of Lauroyl-CoA Key Findings
Acyl-CoA Dehydrogenases Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate for β-oxidation reactome.org Optimal substrate for LCAD, with a 4.5-fold higher specific activity in a fluorometric assay compared to palmitoyl-CoA. nih.govnih.gov
Acyltransferases Diacylglycerol Acyltransferase (DGAT) Acyl donor for lipid synthesis portlandpress.com Utilized in the synthesis of complex lipids like triacylglycerols. nih.gov
Acyl-CoA Thioesterases Acyl-CoA Thioesterase 7 (ACOT7) Substrate for hydrolysis nih.gov Regulates intracellular levels of lauroyl-CoA by converting it to lauric acid and CoA. nih.govnih.gov
Fatty Acyl-CoA Synthases Long-Chain Acyl-CoA Synthetase Product of fatty acid activation ecmdb.caumaryland.edu Catalyzes the formation of lauroyl-CoA from lauric acid and CoA. ecmdb.caumaryland.edu

Elucidation of Catalytic Intermediates in Reaction Pathways

The enzymatic transformation of lauroyl-CoA proceeds through several well-defined, transient intermediates. The nature of these intermediates is dictated by the class of the enzyme and the specific reaction being catalyzed. Key intermediates that have been identified include acyl-enzyme thioesters, acyl-adenylates, and thiamine (B1217682) diphosphate adducts.

Acyl-CoA synthetases, for instance, catalyze the formation of acyl-CoAs from fatty acids in a two-step reaction. semanticscholar.org The first step involves the formation of an enzyme-bound acyl-AMP intermediate, with the release of pyrophosphate. semanticscholar.org In the subsequent step, the acyl group is transferred to the sulfhydryl group of Coenzyme A (CoA), releasing AMP. semanticscholar.org

In contrast, thiolase superfamily enzymes, which are crucial for both fatty acid degradation (β-oxidation) and biosynthesis, utilize a "ping-pong" kinetic mechanism. ebi.ac.uk This mechanism involves a covalent acyl-enzyme intermediate. ebi.ac.ukopenaccessjournals.com In the first step of the condensation reaction catalyzed by the thiolase OleA, an active site cysteine residue attacks the first fatty acyl-CoA substrate, forming a covalent cysteine-thioester and releasing CoA. This acyl group is then transferred to a second acyl-CoA substrate to form a β-ketoacid product. ebi.ac.ukebi.ac.uk

A different type of intermediate is observed in the reaction catalyzed by 2-hydroxyacyl-CoA lyase/synthase (HACL/S), a thiamine diphosphate (ThDP)-dependent enzyme. escholarship.org Structural studies of HACL/S have successfully trapped a covalent intermediate where a hydroxymethyl group, derived from formyl-CoA, is attached to the C2 carbon of the ThDP cofactor. escholarship.org This ThDP-hydroxymethyl-CoA adduct is a key intermediate in the one-carbon elongation of aldehydes. escholarship.org

Furthermore, studies on HMG-CoA reductase have revealed the formation of a thiohemiacetal intermediate during the reduction of the thioester. nih.gov This intermediate is stabilized by a network of hydrogen bonds within the active site, preparing it for the subsequent catalytic step. nih.gov

Table 1: Key Catalytic Intermediates in Lauroyl-CoA Reactions

Enzyme ClassEnzyme ExampleIntermediate TypeDescription
Acyl-CoA SynthetaseLong-chain fatty acyl-CoA synthetaseAcyl-AMPAn enzyme-bound adenylated fatty acid formed in the first step of a two-step reaction, preceding the transfer to Coenzyme A. semanticscholar.org
ThiolaseOleAAcyl-Cysteine ThioesterA covalent intermediate where the acyl group is tethered to an active site cysteine residue before being transferred to a second substrate. ebi.ac.ukebi.ac.uk
Lyase2-hydroxyacyl-CoA lyase/synthase (HACL/S)ThDP-hydroxymethyl-CoAA covalent adduct formed between the hydroxymethyl group of a C1 donor and the thiamine diphosphate cofactor. escholarship.org
ReductaseHMG-CoA ReductaseThiohemiacetalA transient species formed during the reduction of the thioester group, stabilized within the enzyme's active site. nih.gov

Structural Basis of Enzyme-Lauroyl Coenzyme A Binding and Catalysis

The specific and efficient processing of lauroyl-CoA by enzymes is rooted in the precise three-dimensional architecture of their substrate-binding pockets. X-ray crystallography has provided detailed snapshots of lauroyl-CoA bound to various enzymes, revealing the key interactions that govern substrate recognition and catalysis.

One prominent example is the crystal structure of Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (FabH) in a complex with lauroyl-CoA. medkoo.com This structure shows that the long lauroyl acyl chain is accommodated within a deep, hydrophobic tunnel in the enzyme. The CoA moiety, on the other hand, interacts with residues on the protein surface. This binding mode positions the thioester bond of lauroyl-CoA near the catalytic residues, priming it for the condensation reaction.

Similarly, the structure of the transcriptional regulator FadR from Thermus thermophilus bound to lauroyl-CoA reveals that the C12 acyl chain is buried deep within a tunnel-like hydrophobic pocket in the core of the protein. ebi.ac.uk The CoA portion remains on the protein surface, where it forms interactions with basic amino acid residues. ebi.ac.uk This binding induces a conformational change in FadR, affecting its ability to bind DNA. ebi.ac.ukebi.ac.uk

In the case of the thiolase OleA, structural analyses show that the enzyme possesses three substrate channels arranged in a T-shape. ebi.ac.uk These channels are defined by the long alkyl groups (C12 and C14) and the phosphopantetheinate arm of CoA, explaining how the enzyme can coordinate its two acyl-CoA substrates and the resulting product. ebi.ac.uk An active site glutamate (B1630785) residue is positioned to initiate catalysis by deprotonating the bound acyl-CoA. ebi.ac.uk

Table 2: Structural Details of Enzyme-Lauroyl Coenzyme A Complexes

EnzymeOrganismKey Binding Site FeaturesPrimary InteractionsPDB ID (if available)
β-ketoacyl-acyl carrier protein synthase III (FabH)Mycobacterium tuberculosisDeep hydrophobic tunnel for the acyl chain. medkoo.comHydrophobic interactions for the lauroyl chain; hydrogen bonds for the CoA moiety.1VI0 nih.gov
Fatty Acid Metabolism Regulator (FadR)Thermus thermophilusTunnel-like substrate-binding pocket surrounded by hydrophobic residues. ebi.ac.ukAcyl chain interacts with hydrophobic residues; CoA moiety interacts with basic residues on the protein surface. ebi.ac.ukNot specified
Thiolase (OleA)Multiple BacteriaThree T-shaped substrate channels for two acyl-CoA substrates and the product. ebi.ac.ukAlkyl chains and phosphopantetheinate define the channels. ebi.ac.ukNot specified

Allosteric Modulation of Enzyme Function by Lauroyl Coenzyme A

Beyond its role as a direct substrate in metabolic reactions, lauroyl-CoA and other long-chain fatty acyl-CoAs can function as allosteric modulators, regulating the activity of enzymes by binding to a site distinct from the active site. wikipedia.org This binding event triggers a conformational change in the enzyme, which in turn alters its catalytic activity or its affinity for its substrate. wikipedia.orgyoutube.com

A classic example of this regulatory mechanism is the bacterial transcriptional regulator FadR. In several bacteria, FadR acts as a repressor for genes involved in fatty acid degradation (the fad operons). ebi.ac.uk Lauroyl-CoA acts as an allosteric inhibitor of FadR's DNA-binding function. The binding of lauroyl-CoA to a hydrophobic pocket within the FadR protein induces a conformational change that reduces FadR's affinity for its DNA operator sequence. ebi.ac.ukebi.ac.uk This leads to the dissociation of FadR from the DNA and the subsequent transcription of the fad genes, allowing the cell to metabolize available fatty acids. ebi.ac.uk

Long-chain acyl-CoAs have also been shown to modulate the activity of enzymes central to metabolism, such as citrate (B86180) synthase. While acetyl-CoA is the primary substrate, long-chain acyl-CoAs can bind to the enzyme and influence its activity. nih.gov Studies using spin-labeled acyl-CoA analogues have suggested that long-chain versions bind to both the active site (isosteric binding) and potentially other, allosteric sites. nih.gov This complex binding can lead to either inhibition or altered kinetics, demonstrating the multifaceted regulatory role of these molecules. nih.gov The binding of long-chain acyl-CoAs can decrease the affinity for other substrates, like oxaloacetate, showcasing a mechanism of feedback regulation where an abundance of fatty acids can modulate the flow of metabolites through the citric acid cycle. nih.gov

Table 3: Enzymes Allosterically Modulated by Long-Chain Acyl-CoAs

Enzyme/ProteinFunctionEffect of Lauroyl-CoA (or other long-chain acyl-CoA)Mechanism of Modulation
FadRTranscriptional RepressorInhibition of DNA binding. ebi.ac.ukebi.ac.ukBinds to a hydrophobic pocket, inducing a conformational change that reduces affinity for the DNA operator site. ebi.ac.ukebi.ac.uk
Citrate SynthaseCitric Acid Cycle EnzymeInhibition/ModulationComplex binding to isosteric and potentially allosteric sites, decreasing affinity for substrates like oxaloacetate. nih.gov
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisInhibitionLong-chain acyl-CoAs are known feedback inhibitors, though the precise allosteric mechanism can be complex.
KATP ChannelsIon ChannelsActivationLong-chain acyl-CoAs can activate these channels in pancreatic β-cells, potentially influencing insulin (B600854) secretion. medkoo.com

Regulatory Mechanisms and Cellular Signaling Roles of Lauroyl Coenzyme a

Influence on Gene Expression and Transcriptional Regulation

The expression of genes is a tightly controlled process, essential for cellular function and adaptation. nih.gov Long-chain acyl-CoAs, including Lauroyl-CoA, are key players in this regulation, acting as metabolic sensors that can modulate the transcription of genes involved in lipid and energy metabolism. The accumulation of specific acyl-CoAs can signal changes in the cellular environment, leading to the activation or repression of gene transcription to restore homeostasis. nih.gov

Modulation of Protein Activity and Post-Translational Modifications

Lauroyl-CoA can directly and indirectly modulate the function of various proteins, thereby influencing metabolic pathways and cellular signaling. This regulation occurs through mechanisms such as protein acylation and allosteric interactions.

Acyl-Coenzyme A-Dependent Protein Acylation

Protein acylation is a post-translational modification where an acyl group from an acyl-CoA donor is attached to an amino acid residue, typically lysine, on a target protein. nih.gov This process is dynamically regulated by the cellular concentration of acyl-CoAs and can significantly alter a protein's function, stability, localization, and interaction with other molecules. nih.gov Acyl-CoAs derived from fatty acid metabolism, such as Lauroyl-CoA, serve as donors for this modification. nih.gov

The addition of a lauroyl group (lauroylation) increases the hydrophobicity of the modified protein, which can promote its association with cellular membranes. This modification is emerging as a significant regulatory mechanism, akin to other well-known acylations like acetylation and palmitoylation. The interplay between the accumulation of specific acyl-CoAs and the efficiency of their use in metabolic pathways is critical; high concentrations can enhance the production of certain products but may also lead to inhibitory acylation of key biosynthetic enzymes. nih.gov Overcoming such inhibitory effects may require the activity of deacylases, enzymes that remove these modifications. nih.gov

Direct Allosteric Regulation of Key Metabolic Enzymes

Allosteric regulation involves the binding of a modulator molecule to a site on an enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's activity. wikipedia.orgkhanacademy.org Long-chain acyl-CoAs, including Lauroyl-CoA, are known allosteric regulators of several key metabolic enzymes. This allows for rapid, localized control over metabolic fluxes in response to changes in fatty acid levels.

A primary example of this regulation is seen with Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov Long-chain acyl-CoAs, acting as feedback inhibitors, can allosterically inhibit ACC, thereby preventing the further synthesis of fatty acids when they are already abundant. Conversely, enzymes involved in fatty acid degradation can be allosterically regulated. For instance, the activity of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into mitochondria for β-oxidation, can be influenced by the acyl-CoA pool. creative-diagnostics.com

EnzymePathwayEffect of Long-Chain Acyl-CoA Regulation
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisAllosteric Inhibition
Carnitine Palmitoyltransferase 1 (CPT1)Fatty Acid OxidationAllosteric Inhibition (by malonyl-CoA, regulated by fatty acid levels)
Pyruvate Dehydrogenase Complex (PDC)Glucose Metabolism / Acetyl-CoA ProductionInhibition

Participation in Cellular Signaling Pathways

As a key metabolic intermediate, Lauroyl-CoA is integrated into the broader cellular signaling network, playing a crucial role in maintaining metabolic balance and responding to cellular stress.

Sensing and Regulation of Lipid Metabolism

Lauroyl-CoA is centrally positioned to act as a sensor for the status of lipid metabolism. bohrium.com Its synthesis by long-chain acyl-CoA synthetases (ACSLs) from lauric acid and Coenzyme A is a key entry point into cellular metabolic pathways. ecmdb.canih.gov The concentration of Lauroyl-CoA is tightly controlled by the balance between its synthesis, its consumption in anabolic pathways (like the synthesis of complex lipids) and catabolic pathways (β-oxidation), and its transport between cellular compartments. bohrium.com

Signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) and liver X receptor (LXR) pathways are influenced by the levels of lipid metabolites, including long-chain acyl-CoAs. creative-diagnostics.com When levels of Lauroyl-CoA rise, it signals a state of lipid abundance. This can trigger signaling cascades that promote the storage of fatty acids as triacylglycerols or their utilization for energy production through β-oxidation, while simultaneously suppressing de novo fatty acid synthesis to prevent lipid overload. bohrium.com

Contribution to Cellular Energy Homeostasis and Stress Responses

Cellular energy homeostasis requires a delicate balance between energy production and consumption. Coenzyme A and its thioesters, like Lauroyl-CoA, are central to this balance, participating in hundreds of catabolic and anabolic reactions. nih.govnih.gov The ratio of acyl-CoAs to free Coenzyme A is a critical indicator of the cell's energetic state. A high ratio can signify metabolic stress, indicating that the influx of fatty acids exceeds the cell's capacity for oxidation or storage.

Under conditions of prolonged metabolic stress, such as lipid overload, cellular stress response pathways are activated. nih.govnih.gov This can include the unfolded protein response (UPR) in the endoplasmic reticulum, where much of lipid synthesis occurs. nih.gov The accumulation of Lauroyl-CoA and other long-chain acyl-CoAs can contribute to lipotoxicity, a condition where excess lipids and their metabolites cause cellular dysfunction and can ultimately lead to programmed cell death (apoptosis). nih.gov Therefore, the regulation of Lauroyl-CoA levels is not only vital for metabolic control but also for cell survival under fluctuating nutrient conditions. nih.gov

Interactions with Transcriptional Regulators of Fatty Acid Metabolism

Lauroyl Coenzyme A (lauroyl-CoA), as a key intermediate in fatty acid metabolism, plays a significant role in modulating the activity of various transcriptional regulators. This interaction is crucial for maintaining cellular lipid homeostasis by influencing the expression of genes involved in both fatty acid synthesis and degradation. The primary transcriptional regulators influenced by lauroyl-CoA and other long-chain fatty acyl-CoAs include Peroxisome Proliferator-Activated Receptors (PPARs), Sterol Regulatory Element-Binding Proteins (SREBPs), and Liver X Receptors (LXRs).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-inducible transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism. bio-rad.comnih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. bio-rad.com PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of their target genes. bio-rad.comnih.gov

Long-chain fatty acids and their CoA esters, including lauroyl-CoA, are natural ligands for PPARs. bio-rad.comnih.gov PPARα, highly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and muscle, is a key regulator of fatty acid catabolism. bio-rad.comnih.gov The activation of PPARα by ligands such as lauroyl-CoA leads to the upregulation of genes involved in fatty acid uptake, activation (conversion to acyl-CoA), and β-oxidation in both mitochondria and peroxisomes. nih.govnih.gov This includes genes encoding for acyl-CoA synthetase, carnitine palmitoyltransferase 1 (CPT1), and various acyl-CoA dehydrogenases. nih.govmdpi.com

Conversely, PPARγ is a master regulator of adipogenesis and is involved in promoting fatty acid storage. nih.gov Its activation leads to increased expression of genes involved in triacylglycerol synthesis.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are major transcription factors that control the synthesis of fatty acids and cholesterol. nih.govnih.gov They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. nih.gov When cellular sterol levels are low, SREBPs are transported to the Golgi apparatus, where they are proteolytically cleaved to release the active N-terminal domain, which then translocates to the nucleus to activate target gene expression. nih.gov

Liver X Receptors (LXRs)

LXRs are nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.netnih.gov There are two isoforms, LXRα and LXRβ. nih.gov LXRs are activated by oxysterols and, upon activation, form a heterodimer with RXR to regulate gene expression. nih.gov

Research has shown that lauroyl-CoA can directly bind to LXRα. nih.gov This binding can influence the transcriptional activity of LXRα. For example, lauric acid and its metabolite, lauroyl-CoA, have been shown to activate the expression of a reporter gene under the control of an LXR response element (LXRE) from the SREBP-1c promoter. nih.gov This suggests that lauroyl-CoA can contribute to the LXR-mediated induction of SREBP-1c, which in turn activates the entire program of fatty acid synthesis. nih.govnih.gov This creates a feed-forward loop where a product of fatty acid metabolism can further stimulate lipogenesis.

The table below summarizes the interactions of lauroyl-CoA with these key transcriptional regulators and the resulting impact on fatty acid metabolism.

Transcriptional RegulatorInteraction with Lauroyl-CoAEffect on Fatty Acid MetabolismKey Target Genes
PPARα Acts as a ligandUpregulation of fatty acid oxidationAcyl-CoA synthetase, CPT1, Acyl-CoA dehydrogenases
SREBP-1c Indirectly through feedback mechanismsDownregulation of fatty acid synthesisAcetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS)
LXRα Direct binding and activationUpregulation of SREBP-1c expression, leading to increased fatty acid synthesisSREBP-1c

Table 1. Interaction of Lauroyl-CoA with Transcriptional Regulators of Fatty Acid Metabolism

Advanced Research Methodologies and Experimental Approaches

Quantitative Analysis of Lauroyl Coenzyme A in Biological Matrices

The accurate quantification of lauroyl-CoA in biological materials such as tissues and cells is crucial for understanding its metabolic roles. However, this is challenging due to its low abundance and instability. nih.gov Several advanced analytical techniques have been developed to overcome these challenges.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of acyl-CoAs, including lauroyl-CoA. uw.edunih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A common approach involves online solid-phase extraction (SPE) coupled with LC-MS/MS for the analysis of long-chain acyl-CoAs (LCACoAs) from tissue extracts. nih.govoup.com This method allows for the quantification of multiple LCACoAs, including lauroyl-CoA, with high accuracy and precision. nih.govoup.com For instance, a validated LC-MS/MS method for five LCACoAs demonstrated accuracies ranging from 94.8% to 110.8% and low inter-run and intra-run precision. nih.govoup.com The high sensitivity of this method can reduce the amount of tissue required for analysis, which is particularly advantageous for human studies. nih.govoup.com

Researchers have also developed comprehensive UHPLC-ESI-MS/MS methods that utilize both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) to quantify a broad range of acyl-CoAs, from short-chain (C2) to very-long-chain (C20), including lauroyl-CoA (C12:0). acs.orgresearchgate.net This dual-separation approach allows for the reliable analysis of acyl-CoAs with varying hydrophobicities from small amounts of tissue or cell samples. acs.orgresearchgate.net The limit of detection (LOD) for this method can be as low as 1-5 fmol, a significant improvement over previous methods. acs.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another technique that has been applied to the analysis of lipids and related molecules. nih.gov While not as commonly used for quantitative analysis of acyl-CoAs as LC-MS/MS, MALDI-TOF-MS offers rapid profiling of complex biological mixtures. nih.gov It can be particularly useful for identifying the presence of different acyl-CoA species in tissue sections through imaging mass spectrometry, revealing their spatial distribution. hmdb.ca However, challenges in quantification arise from variations in ionization efficiency and potential interference from other molecules in the matrix. hmdb.ca

A summary of LC-MS/MS methods for acyl-CoA analysis is presented in the table below.

Table 1: Comparison of LC-MS/MS Methodologies for Acyl-CoA Analysis
TechniqueKey FeaturesSeparation ModeDetection LimitBiological MatricesReference
LC-MS/MSSensitive detection of short-chain acyl-CoAs and CoA biosynthetic intermediates.--Biological samples uw.edu
Online LC/MS²Highly sensitive and robust for quantitative determination of long-chain acyl-CoAs.C18 reversed-phaseAllows for analysis of 100-200 mg of tissue.Rat liver nih.govoup.com
UHPLC-ESI-MS/MSComprehensive quantification of acyl-CoAs from C2 to C20.Reversed Phase (RP) and Hydrophilic Interaction (HILIC)1-5 fmolMouse liver, HepG2 cells, LHCNM2 cells acs.orgresearchgate.netabcam.com
UPLC/MS/MSMeasures concentrations and isotopic enrichment of long-chain acyl-CoAs.C8 reversed-phase-Human skeletal muscle ymdb.canih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established method for the simultaneous determination of various CoA species, including lauroyl-CoA. nih.govresearchgate.netreactome.org The presence of the adenine (B156593) ring in the CoA molecule allows for detection by UV absorbance, typically around 254-260 nm. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly used for this purpose. nih.gov

A significant advantage of HPLC is its ability to separate and quantify multiple acyl-CoAs in a single run, with analysis times typically ranging from 20 to 60 minutes. nih.gov The detection limit for this technique is in the picomole range (approximately 3-12 pmol). nih.gov However, a key consideration is the potential for co-elution with other UV-absorbing compounds, which can interfere with accurate quantification. nih.gov To ensure the identity and purity of the detected peaks, validation methods such as alkaline hydrolysis of the thioester bond are often employed. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. nih.gov By using columns with smaller particle sizes (e.g., 1.7 µm), UHPLC offers improved resolution, faster analysis times, and enhanced sensitivity. nih.gov This is particularly beneficial for the analysis of complex biological samples where numerous metabolites are present. nih.gov When coupled with mass spectrometry, UHPLC-MS provides a highly powerful platform for acyl-CoA analysis. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites in biological samples. aocs.org While less sensitive than mass spectrometry, ¹H-NMR offers the advantage of being non-destructive and can provide absolute concentrations of multiple metabolites simultaneously from a single spectrum without the need for chemical derivatization. uw.eduacs.org

Recent advancements have extended the scope of ¹H-NMR to the analysis of coenzyme A and its derivatives in tissue extracts. uw.eduacs.org Although direct quantification of lauroyl-CoA by NMR is not as extensively documented as for more abundant species like acetyl-CoA, the principles are applicable. uw.eduacs.org The unique chemical shifts of the protons in the lauroyl chain and the CoA moiety would, in principle, allow for its identification and quantification, provided its concentration is above the NMR detection limit. oup.com The ability to simultaneously measure a wide range of other metabolites, including those related to energy metabolism and redox status, provides a comprehensive metabolic snapshot. uw.eduacs.org

Fluorometric and spectrophotometric assays are widely used to measure the activity of enzymes that produce or consume lauroyl-CoA. These methods are typically based on coupled enzyme reactions that lead to a change in fluorescence or absorbance.

A sensitive fluorometric assay has been developed for measuring the activity of long-chain acyl-CoA synthetase, the enzyme that synthesizes lauroyl-CoA from lauric acid. nih.gov This assay is based on the subsequent oxidation of the newly formed acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase-catalyzed reaction to generate a highly fluorescent product. nih.gov This method is nearly as sensitive as isotopic assays and is suitable for kinetic studies. nih.gov

Similarly, a fluorometric method has been specifically developed for determining the activity of peroxisomal fatty acyl-CoA oxidase using lauroyl-CoA as the substrate. nih.govresearchgate.net This assay quantifies the lauroyl-CoA-dependent production of H₂O₂ by measuring the oxidation of 4-hydroxyphenylacetic acid to a fluorescent product. nih.govresearchgate.net Notably, using lauroyl-CoA (C12:0) as a substrate offers advantages over the more commonly used palmitoyl-CoA (C16:0), including reduced substrate inhibition and a significantly higher specific activity. nih.gov

Spectrophotometric assays have also been described for acyl-CoA oxidase activity. nih.gov One such assay is based on the strong UV absorption of the product formed from the oxidation of a specific substrate. nih.gov

Table 2: Characteristics of Fluorometric and Spectrophotometric Assays

Assay TypeEnzyme MeasuredPrincipleSubstrateKey AdvantagesReference
FluorometricLong-chain acyl-CoA synthetaseCoupled reaction measuring H₂O₂ production via a fluorescent product.Various fatty acidsHigh sensitivity, suitable for kinetic studies. nih.gov
FluorometricPeroxisomal fatty acyl-CoA oxidaseMeasures lauroyl-CoA-dependent H₂O₂ production via oxidation of 4-hydroxyphenylacetic acid.Lauroyl-CoA (12:0)High specific activity, reduced substrate inhibition compared to palmitoyl-CoA. nih.govresearchgate.net
SpectrophotometricAcyl-CoA oxidaseDirectly measures the formation of a UV-absorbing product.Dec-4-cis-enoyl-CoADirect reading of product formation. nih.gov

In Vitro and Ex Vivo Enzyme Activity and Interaction Studies

Understanding the functional role of lauroyl-CoA requires studying its interactions with various enzymes in controlled experimental settings. In vitro (using purified enzymes or subcellular fractions) and ex vivo (using tissue or cell preparations) assays are invaluable for this purpose.

These assays are designed to directly measure the consumption of lauroyl-CoA as a substrate or the formation of products resulting from its metabolism. They provide crucial information about enzyme kinetics, substrate specificity, and metabolic pathways.

For example, in vitro studies have demonstrated that long-chain fatty acyl-CoA esters, including those with a C12 chain length (lauroyl-CoA), can act as allosteric activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov The specificity of this activation can be characterized by measuring AMPK activity in the presence of various acyl-CoAs of different chain lengths. nih.gov

The metabolism of lauroyl-CoA through the β-oxidation pathway can be studied by monitoring the formation of subsequent products. For instance, the conversion of myristoyl-CoA to lauroyl-CoA is a step in the β-oxidation spiral. reactome.org Further breakdown of lauroyl-CoA would lead to the formation of shorter acyl-CoAs and acetyl-CoA. reactome.org These products can be quantified using the chromatographic and mass spectrometric techniques described earlier.

Agilent's Seahorse XF technology provides a platform for real-time analysis of substrate oxidation in live cells. hpst.czhpst.cz By using specific inhibitors of fatty acid oxidation, such as etomoxir, researchers can determine the cell's reliance on long-chain fatty acids like lauric acid (the precursor to lauroyl-CoA) for mitochondrial respiration. hpst.czhpst.cz These assays measure the oxygen consumption rate (OCR) and can reveal how different cell types utilize various substrates under basal and stressed conditions. hpst.czhpst.cz

In vitro reconstitution of metabolic pathways using purified enzymes also allows for detailed investigation of substrate utilization. For instance, studies on fatty acid biosynthesis in E. coli have used in vitro assays to determine the substrate preferences of acyl-CoA thioesterases, enzymes that release free fatty acids from their CoA esters. nih.gov Such assays typically involve incubating the purified enzyme with a specific acyl-CoA substrate, like lauroyl-CoA, and then quantifying the product formation using methods like HPLC. nih.gov

Broader Biological and Physiological Contexts for Lauroyl Coenzyme a Research

Role in Microbial Metabolism and Biocatalysis

Lauroyl-CoA is a significant metabolite in various microorganisms, including the bacterium Escherichia coli and the opportunistic pathogen Pseudomonas aeruginosa. nih.govumaryland.edu In these organisms, it serves as a substrate for enzymes like long-chain acyl-CoA synthetase, which is crucial for the breakdown of complex fatty acids. umaryland.edu This process is a key part of intermediary metabolism, allowing bacteria to utilize fatty acids as an energy source. umaryland.edu

The biosynthesis of coenzyme A itself is a fundamental process in bacteria, involving a series of enzymatic steps that ultimately produce the cofactor necessary for activating fatty acids like lauric acid into their CoA thioesters. nih.gov The resulting lauroyl-CoA can then enter various metabolic pathways. For instance, in some bacteria, it is a substrate for enoyl-ACP (CoA) reductases, enzymes involved in fatty acid synthesis. ebi.ac.uk Studies have shown that the structure of these enzymes, particularly the substrate binding loop, is important for determining the specificity for different chain-length acyl-CoAs, including lauroyl-CoA. ebi.ac.uk

Comparative Biochemical Studies of Acyl-CoAs Across Diverse Organisms

Comparative studies of acyl-CoA metabolism across different species, from bacteria to humans, reveal both conserved and unique features. umaryland.edu Lauroyl-CoA is a metabolite found in a wide range of organisms, including mice and humans, highlighting its fundamental role in fatty acid metabolism. nih.gov

In the kissing bug Rhodnius prolixus, an acyl-CoA-binding protein (ACBP) has been identified that shows a high affinity for lauroyl-CoA. ebi.ac.uk This protein, RpACBP-5, is believed to regulate the availability of acyl-CoAs within the cytoplasm, playing a role in lipid metabolism. ebi.ac.uk The expression of the gene for RpACBP-5 increases significantly after a blood meal, suggesting its importance in processing the influx of lipids. ebi.ac.uk

In mammalian systems, long-chain fatty acyl-CoAs like palmitoyl-CoA have been shown to be allosteric activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov While direct studies on lauroyl-CoA's allosteric effects are less common, the principle of acyl-CoA-mediated regulation of key metabolic enzymes is a recurring theme across different organisms.

Utilization of Inborn Errors of Metabolism (e.g., MCAD Deficiency) as Research Models for Understanding Acyl-CoA Metabolism

Inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, provide valuable research models for understanding the complexities of fatty acid oxidation. plos.orgcapes.gov.brnih.gov MCAD deficiency is an autosomal recessive disorder that impairs the breakdown of medium-chain fatty acids, leading to the accumulation of medium-chain acyl-CoAs and their derivatives. nih.govnih.gov

The study of such diseases highlights the critical importance of proper acyl-CoA metabolism. In MCAD deficiency, the inability to effectively process medium-chain fats can lead to severe hypoglycemia, lethargy, and in some cases, sudden infant death. nih.govyoutube.com Research using these models helps to elucidate the intricate balance of fatty acid metabolism and the consequences of its disruption.

Investigation of Intercellular and Subcellular Acyl-Coenzyme A Transport Mechanisms

The transport of acyl-CoAs, including lauroyl-CoA, is a complex process due to their inability to freely cross cellular membranes. researchgate.net This necessitates specific transport mechanisms to move them between different subcellular compartments where they are synthesized and utilized. Major pools of CoA and its acyl esters are found in the cytosol, mitochondria, and peroxisomes. nih.gov

Long-chain acyl-CoAs are activated on the outer mitochondrial membrane by long-chain acyl-CoA synthetase. nih.gov To cross the inner mitochondrial membrane for β-oxidation, they are converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1). nih.govyoutube.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts them back to acyl-CoAs. youtube.com While this system is well-described for long-chain fatty acids, the transport of medium-chain fatty acids like lauric acid can occur more directly across the mitochondrial membrane, although the carnitine shuttle can also play a role.

The subcellular localization of the enzymes involved in acyl-CoA metabolism is crucial for regulating these pathways. For example, long-chain acyl-CoA synthetase is primarily located on the mitochondrial outer membrane and the endoplasmic reticulum. nih.gov This compartmentalization allows for the precise control of acyl-CoA pools for different metabolic fates, such as energy production or lipid synthesis. researchgate.netnih.gov The regulation of these transport systems and enzyme localizations is an active area of research, with implications for understanding metabolic flexibility in response to different nutritional states. nih.gov

Interactive Data Table: Properties of Lauroyl Coenzyme A

PropertyValueSource
Chemical Formula C33H58N7O17P3S nih.govumaryland.edu
Molecular Weight 949.8 g/mol nih.gov
Monoisotopic Mass 949.28227557 Da nih.gov
CAS Number 6244-92-4 nih.govumaryland.edu
Synonyms Dodecanoyl-CoA, Lauroyl-coenzyme A nih.govumaryland.edu

Q & A

Basic Research Questions

Q. How should lauroyl Coenzyme A (ammonium salt) stock solutions be prepared to ensure stability and reproducibility in enzymatic assays?

  • Methodological Answer : Dissolve the compound in nitrogen-purged buffers or distilled/deionized water to minimize oxidation. Due to its limited solubility in water (<50 mg/mL), prepare working solutions at concentrations ≤50 mg/mL and use them within 24 hours when stored at 2–8°C. For long-term stability, store the lyophilized powder at <–20°C, where it remains stable for ≥1 year .

Q. What analytical methods are recommended for verifying the purity of lauroyl Coenzyme A (ammonium salt) in experimental setups?

  • Methodological Answer : Thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:water (10:10:3, v/v) can assess purity. High-performance liquid chromatography (HPLC) with UV detection at 260 nm is also effective, as demonstrated for related acyl-CoA compounds like malonyl CoA lithium salt .

Q. How does the ammonium salt form of lauroyl CoA influence its solubility compared to other counterions (e.g., lithium salts)?

  • Methodological Answer : The ammonium salt enhances aqueous solubility due to its ionic properties, making it suitable for aqueous buffer systems. In contrast, lithium salts (e.g., hexanoyl CoA lithium) may require organic-aqueous mixtures (e.g., methanol:water) for dissolution .

Advanced Research Questions

Q. How can researchers design experiments to investigate substrate specificity of lauroyl CoA in lipid metabolism enzymes (e.g., DGAT)?

  • Methodological Answer : Use in vitro DGAT assays with microsomal fractions and controlled acyl-CoA donors (e.g., lauroyl CoA, palmitoyl CoA) alongside 16:0/18:1-DAG as the acyl acceptor. Subtract background TAG levels from microsome-only controls to isolate DGAT activity . Include kinetic parameters (KmK_m, VmaxV_{max}) to compare lauroyl CoA’s efficiency with other acyl-CoA chains (C8–C22) .

Q. What strategies mitigate discrepancies in data when using isotopically labeled lauroyl CoA (e.g., 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled) for metabolic flux studies?

  • Methodological Answer : Ensure consistent specific radioactivity (e.g., 50–60 mCi/mmol for 14C^{14}\text{C}; 30–60 Ci/mmol for 3H^{3}\text{H}) across experiments. Validate labeling efficiency via scintillation counting and correct for isotopic dilution effects in complex biological matrices .

Q. How should researchers address conflicting results in lauroyl CoA’s role in lipid biosynthesis versus β-oxidation pathways?

  • Methodological Answer : Perform compartment-specific assays (cytosolic vs. mitochondrial fractions) to distinguish biosynthetic (e.g., sphingolipid synthesis) and catabolic pathways. Use inhibitors like etomoxir (CPT1 inhibitor) to isolate mitochondrial β-oxidation activity .

Q. What are the optimal conditions for chromatographic separation of lauroyl CoA from complex biological extracts?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Monitor elution at 260 nm, with retention times calibrated against purified standards .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in lauroyl CoA-based assays across different laboratories?

  • Methodological Answer : Standardize protocols for solution preparation (e.g., nitrogen purging, buffer pH), validate purity via TLC/HPLC, and share raw data (e.g., chromatograms, kinetic curves) in supplementary materials. Cross-validate results with independent methods (e.g., mass spectrometry) .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving lauroyl CoA in enzyme inhibition studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50} values. Include replicates (n ≥ 3) and report confidence intervals. For contradictory data, apply Bayesian statistics to assess probability distributions of parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.